![molecular formula C27H36Cl3N5O2 B12699994 N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-N,4,6-trimethyl-5-nitropyridin-2-amine;trihydrochloride CAS No. 110629-35-1](/img/structure/B12699994.png)
N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-N,4,6-trimethyl-5-nitropyridin-2-amine;trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-N,4,6-trimethyl-5-nitropyridin-2-amine;trihydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a benzhydryl group, making it a significant molecule in medicinal chemistry and pharmacology.
Méthodes De Préparation
The synthesis of N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-N,4,6-trimethyl-5-nitropyridin-2-amine;trihydrochloride involves multiple steps. The primary synthetic route includes the reaction of 4-benzhydrylpiperazine with 2-chloroethylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with 4,6-dimethyl-5-nitropyridin-2-amine in the presence of a suitable catalyst to yield the final compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity .
Analyse Des Réactions Chimiques
N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-N,4,6-trimethyl-5-nitropyridin-2-amine;trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where different substituents can be introduced. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions
Applications De Recherche Scientifique
N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-N,4,6-trimethyl-5-nitropyridin-2-amine;trihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism of action of N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-N,4,6-trimethyl-5-nitropyridin-2-amine;trihydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The piperazine ring and benzhydryl group play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-N,4,6-trimethyl-5-nitropyridin-2-amine;trihydrochloride can be compared with similar compounds such as:
2-(4-benzhydrylpiperazin-1-yl)ethanol: Shares the benzhydrylpiperazine structure but differs in its functional groups and applications.
N-(4-sulfamoylphenyl)acetamide: Another compound with a piperazine ring, used primarily as a carbonic anhydrase inhibitor. The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitropyridine moiety, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
110629-35-1 |
|---|---|
Formule moléculaire |
C27H36Cl3N5O2 |
Poids moléculaire |
569.0 g/mol |
Nom IUPAC |
N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-N,4,6-trimethyl-5-nitropyridin-2-amine;trihydrochloride |
InChI |
InChI=1S/C27H33N5O2.3ClH/c1-21-20-25(28-22(2)26(21)32(33)34)29(3)14-15-30-16-18-31(19-17-30)27(23-10-6-4-7-11-23)24-12-8-5-9-13-24;;;/h4-13,20,27H,14-19H2,1-3H3;3*1H |
Clé InChI |
XDBVCTWIXHLILJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1[N+](=O)[O-])C)N(C)CCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


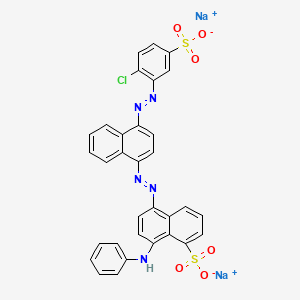
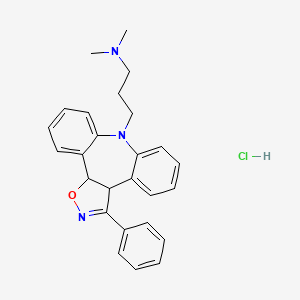
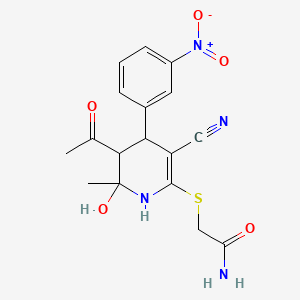
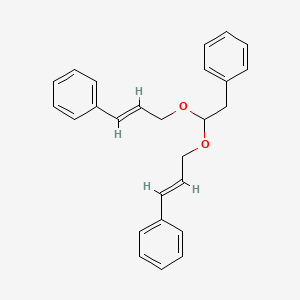
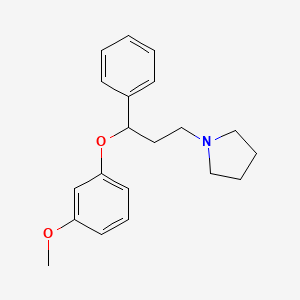
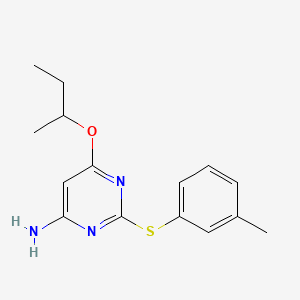
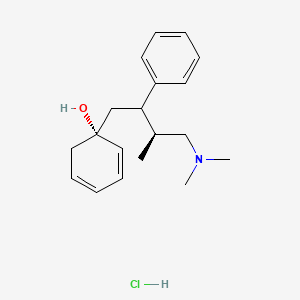
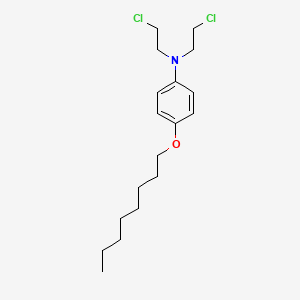
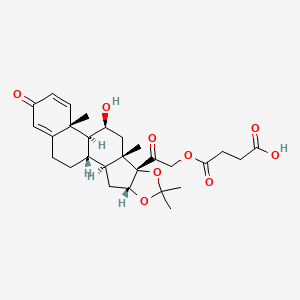
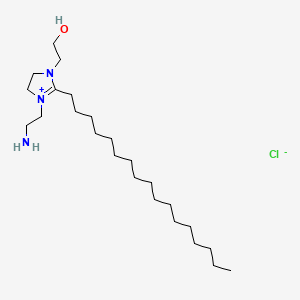
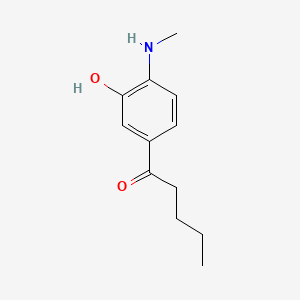
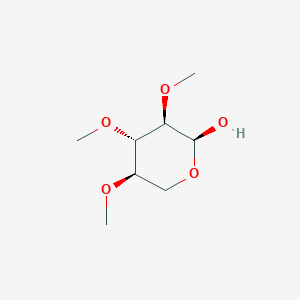
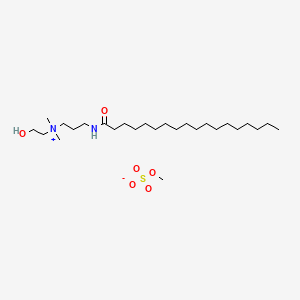
![5-O-(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12699987.png)
